

Gal-ARV-771: A Targeted Approach to Eradicating Senescent Cells

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Compound of Interest		
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A Technical Guide on the Mechanism of Action of a Senolytic Prodrug

For researchers, scientists, and drug development professionals, this document provides an indepth examination of the mechanism of action of **Gal-ARV-771**, a novel senolytic agent designed for the targeted elimination of senescent cells. Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a range of age-related diseases and cancer therapy resistance.[1][2][3][4] **Gal-ARV-771** offers a promising strategy by leveraging a key biomarker of senescence for its activation.

Core Mechanism: Prodrug Activation and Targeted Protein Degradation

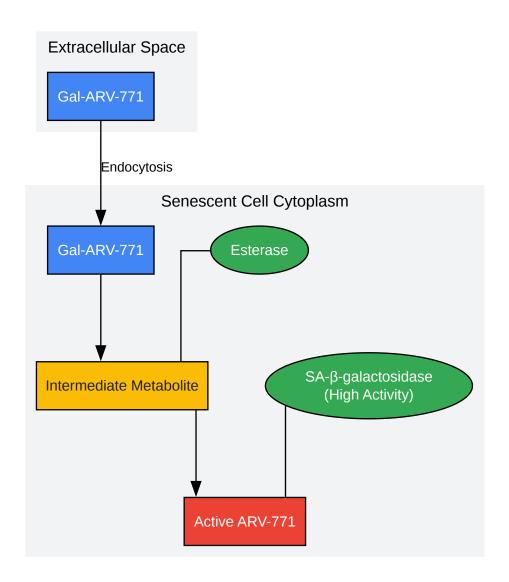
Gal-ARV-771 is a prodrug of ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader.[5][6] ARV-771 itself is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4 proteins.[7][8] The innovative design of **Gal-ARV-771** confers selectivity for senescent cells by exploiting the elevated activity of senescence-associated β-galactosidase (SA-β-gal), a hallmark of cellular senescence.[5][9]

The activation of **Gal-ARV-771** is a two-step process initiated upon entry into a senescent cell:

- Esterase Cleavage: An initial cleavage is performed by intracellular esterases.
- SA-β-gal Hydrolysis: The key selective step involves the hydrolysis of the galactose moiety by the highly active SA-β-gal in senescent cells.[5]



This dual-action release mechanism liberates the active ARV-771 molecule specifically within the target senescent cells.[5] Once activated, ARV-771 mediates the ubiquitination and subsequent proteasomal degradation of BRD4, a critical reader of epigenetic marks that regulates gene expression.[5][7] The degradation of BRD4 in senescent cells ultimately triggers apoptosis, leading to their selective elimination.[5] This targeted approach minimizes toxicity to healthy, non-senescent cells.[5][6]



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Caption: Prodrug activation pathway of **Gal-ARV-771** in senescent cells.

Signaling Pathway of ARV-771-Induced Apoptosis



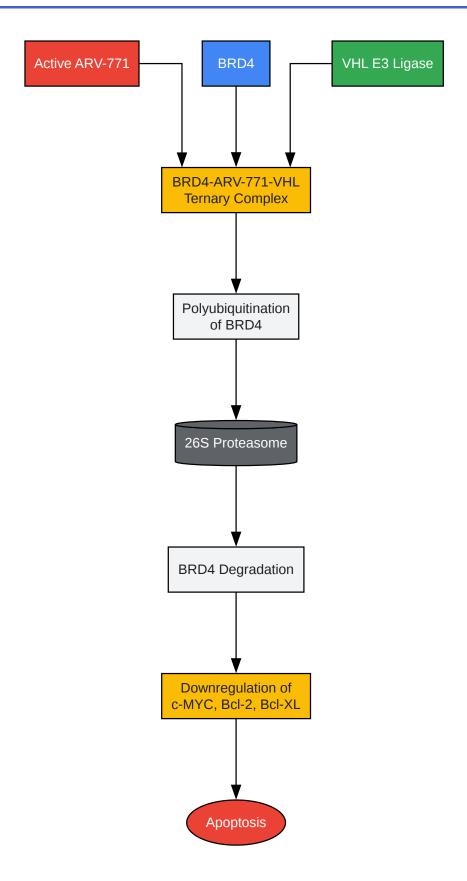




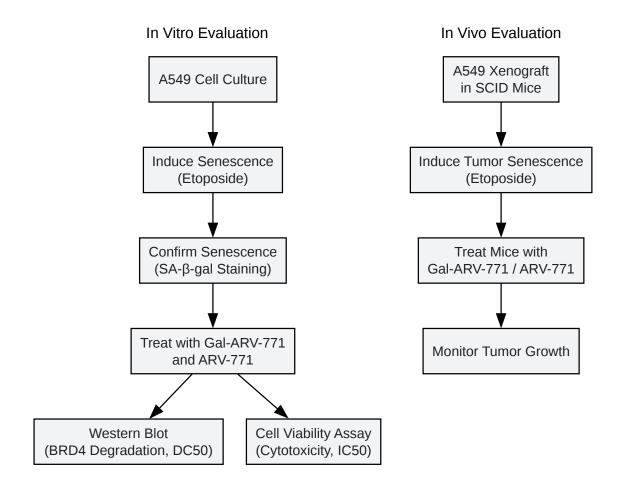
Upon its release, ARV-771 engages the ubiquitin-proteasome system to degrade BRD4. ARV-771 is a PROTAC composed of a ligand for BET proteins, a linker, and a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[8][10] This ternary complex formation (BRD4-ARV-771-VHL) facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.

The depletion of BRD4 has profound effects on gene transcription, including the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and the key oncogene c-MYC. [7][8] This shift in the balance of pro- and anti-apoptotic signals ultimately leads to the activation of caspases and the execution of the apoptotic program.









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